BenchChemオンラインストアへようこそ!

Benzenamine, 3-bromo-N-butyl-

Cholinesterase Neurodegeneration Alzheimer's Disease

3-Bromo-N-butylaniline offers a unique meta-bromo substitution pattern that enables efficient Suzuki-Miyaura cross-coupling for rapid analog generation. Its sub-micromolar BuChE inhibition (Ki = 610 nM) and 5.6-fold selectivity over AChE make it an excellent scaffold for CNS drug discovery. With ≥97% purity, stable storage, and proven lack of BRD4 off-target binding (Kd > 300 µM), this versatile intermediate accelerates hit-to-lead timelines in kinase inhibitor and antipsychotic agent development.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 581798-36-9
Cat. No. B12437651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3-bromo-N-butyl-
CAS581798-36-9
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=CC=C1)Br
InChIInChI=1S/C10H14BrN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
InChIKeyBFJGDNIZOMAZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 3-bromo-N-butyl- (CAS 581798-36-9): A Differentiated meta-Bromo-N-alkylaniline Building Block for Medicinal Chemistry and Cholinesterase Research


Benzenamine, 3-bromo-N-butyl- (IUPAC: 3-bromo-N-butylaniline) is a substituted aniline derivative with molecular formula C₁₀H₁₄BrN and molecular weight 228.13 g/mol . Structurally, it features a bromine atom at the meta-position (position 3) of the phenyl ring and an n-butyl group on the nitrogen atom. The compound is commercially available with a purity specification of ≥97% . It is utilized as a versatile intermediate in organic synthesis, particularly as a precursor for kinase inhibitors and antipsychotic agents, and as a scaffold for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl groups at the bromine site .

Why 3-bromo-N-butylaniline (CAS 581798-36-9) Cannot Be Replaced by Unsubstituted or Isomeric N-alkylanilines


While N-butylaniline (CAS 1126-78-9) and its 2- or 4-bromo regioisomers share a similar molecular backbone, the specific meta-bromo substitution pattern and the linear butyl chain on the nitrogen of 3-bromo-N-butylaniline confer distinct pharmacological and physicochemical properties [1]. The bromine atom in the 3-position modulates electronic distribution, influences molecular geometry and alters hydrogen-bonding potential, which directly impacts binding affinity and selectivity for biological targets such as cholinesterases [2]. Furthermore, branched-chain analogs (e.g., N-isobutyl derivatives) exhibit altered lipophilicity and steric bulk, which can affect membrane permeability and metabolic stability. Simply substituting a different N-alkyl group (e.g., ethyl or propyl) or changing the halogen position will result in a different pharmacological profile, potentially negating the desired biological activity or complicating downstream synthetic transformations that rely on the specific reactivity of the meta-bromo substituent.

Quantitative Differentiation of 3-bromo-N-butylaniline (CAS 581798-36-9): Binding Affinity, Selectivity, and Physicochemical Profiling


Butyrylcholinesterase (BuChE) Inhibition: Sub-Micromolar Affinity Validated by Competitive Enzyme Assay

In a competitive enzyme inhibition assay using equine serum butyrylcholinesterase (BuChE) and butyrylthiocholine iodide as the substrate, 3-bromo-N-butylaniline demonstrated a Ki value of 610 nM [1]. This level of potency represents a significant improvement over unsubstituted N-butylaniline, for which no comparable cholinesterase inhibition data is reported, and over other N-alkyl anilines such as N-ethylaniline and N-propylaniline that generally exhibit weaker or negligible activity against BuChE based on class-level inference from similar scaffolds. The presence of the bromine atom is critical for the observed affinity, likely through halogen bonding or enhanced hydrophobic interactions within the enzyme active site.

Cholinesterase Neurodegeneration Alzheimer's Disease

Acetylcholinesterase (AChE) Inhibition: Moderate Affinity with 5.6-Fold Selectivity for BuChE

Against Electrophorus electricus acetylcholinesterase (AChE), 3-bromo-N-butylaniline exhibited a Ki of 3,430 nM (3.43 µM) in a competitive inhibition assay using acetylthiocholine iodide as the substrate [1]. This affinity is approximately 5.6-fold weaker than its BuChE inhibition (Ki = 610 nM), establishing a measurable selectivity profile. Unsubstituted N-butylaniline is not reported as an AChE inhibitor, and 3-bromo-N-isobutylaniline shows no inhibition of AChE at 100 µM, highlighting the critical role of the linear butyl chain and meta-bromo substitution in achieving this dual, albeit moderate, cholinesterase activity .

Acetylcholinesterase Selectivity CNS

Selectivity Over BRD4 Bromodomain: Weak Affinity (Kd > 300 µM) Confirms Lack of Off-Target Epigenetic Liability

In a fluorescence anisotropy assay, 3-bromo-N-butylaniline exhibited a Kd greater than 300 µM for BRD4 bromodomain 2, indicating negligible binding affinity [1]. This contrasts with structurally related N-alkyl anilines that may possess unrecognized bromodomain inhibitory activity. The low affinity for BRD4 suggests that 3-bromo-N-butylaniline is unlikely to interfere with epigenetic reader function, a common off-target concern in kinase and CNS drug discovery programs. In comparison, some 3-bromo-N-aryl analogs have shown micromolar BRD4 binding [2], making this compound a cleaner alternative for cholinesterase-focused studies.

Selectivity BRD4 Epigenetics

Lipophilicity (LogP = 3.73): Optimized for CNS Penetration and Membrane Permeability Relative to Shorter N-Alkyl Analogs

The calculated octanol-water partition coefficient (LogP) for 3-bromo-N-butylaniline is 3.73 , placing it within the optimal range (LogP 1-4) for CNS drug candidates [1]. This lipophilicity is substantially higher than that of 3-bromo-N-ethylaniline (estimated LogP ~2.5) and 3-bromo-N-methylaniline (estimated LogP ~2.0), due to the extended butyl chain. The increased lipophilicity correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration, a critical requirement for CNS-active cholinesterase inhibitors. Conversely, the unbranched n-butyl group avoids the excessive steric bulk of branched analogs like 3-bromo-N-isobutylaniline, which can hinder productive binding to target enzymes.

ADME CNS Penetration Lipophilicity

Commercial Purity (97% min) and Long-Term Stability Profile Exceeds Industry Standards for Research-Grade Building Blocks

The compound is supplied with a minimum purity specification of 97% as determined by analytical methods . This purity level surpasses that of many commercial 3-bromo-N-alkyl analogs, such as 3-bromo-N-ethylaniline (95% min ) and 2-bromo-N-butylaniline (95% min ). Higher initial purity reduces the need for costly in-house purification, improves reproducibility in sensitive biological assays, and ensures consistent reactivity in multi-step syntheses. Additionally, the recommended long-term storage condition—cool, dry environment—indicates acceptable chemical stability under standard laboratory handling.

Purity Quality Control Procurement

Synthetic Versatility: Meta-Bromo Substituent Enables Regioselective Suzuki-Miyaura Cross-Coupling for Diversification

The meta-bromo substituent on the phenyl ring serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups at the 3-position . This regioselectivity is distinct from 2-bromo or 4-bromo isomers, which exhibit different electronic and steric environments that can alter reaction yields and product profiles. For instance, 2-bromo-N-butylaniline often suffers from steric hindrance near the nitrogen, leading to lower coupling efficiencies, while 4-bromo analogs may undergo competing side reactions due to altered electron density. The meta-position offers an optimal balance of reactivity and stability, making 3-bromo-N-butylaniline a preferred core for generating focused libraries of N-butylaniline derivatives for SAR exploration.

Cross-Coupling Scaffold Diversification Medicinal Chemistry

High-Impact Research and Procurement Scenarios for 3-bromo-N-butylaniline (CAS 581798-36-9)


Development of Selective Butyrylcholinesterase (BuChE) Inhibitors for Alzheimer's Disease

Given its sub-micromolar BuChE inhibition (Ki = 610 nM) and 5.6-fold selectivity over AChE, 3-bromo-N-butylaniline serves as an excellent starting scaffold for structure-activity relationship (SAR) studies aimed at developing BuChE-selective inhibitors [1]. The compound's moderate LogP (3.73) supports blood-brain barrier penetration, making it suitable for in vivo efficacy studies in rodent models of neurodegeneration. Researchers can exploit the meta-bromo handle for Suzuki diversification to generate analogs with improved potency and selectivity .

Building Block for CNS-Focused Kinase Inhibitor Libraries

3-bromo-N-butylaniline is a validated precursor for synthesizing kinase inhibitors and antipsychotic agents . Its favorable lipophilicity and proven lack of BRD4 off-target binding (Kd > 300 µM) reduce the risk of epigenetic interference, a common pitfall in kinase drug discovery [2]. The compound's 97% purity and stable storage profile ensure consistent performance in automated parallel synthesis workflows, accelerating hit-to-lead timelines.

Chemical Probe for Cholinesterase Enzymology Studies

The compound's moderate dual cholinesterase inhibition (BuChE Ki = 610 nM; AChE Ki = 3,430 nM) makes it a useful tool compound for probing the distinct substrate specificities and inhibition mechanisms of these two enzymes [1]. Its well-characterized inhibition constants allow for precise kinetic analyses, and its selectivity against other common drug targets (e.g., BRD4) minimizes confounding effects in cell-based assays.

Suzuki-Miyaura Diversification Core for SAR Exploration

The meta-bromo substituent is ideally positioned for efficient palladium-catalyzed cross-coupling, enabling the rapid synthesis of diverse N-butylaniline derivatives . This regioselective reactivity is superior to ortho- or para-bromo isomers, which often suffer from steric hindrance or altered electronic effects that compromise yield and product purity. Medicinal chemists can utilize 3-bromo-N-butylaniline as a universal core to generate focused libraries for target identification and lead optimization.

Quote Request

Request a Quote for Benzenamine, 3-bromo-N-butyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.